molecular formula C7H14N4O3 B1670701 Dinotefuran CAS No. 165252-70-0

Dinotefuran

Cat. No. B1670701
CAS RN: 165252-70-0
M. Wt: 202.21 g/mol
InChI Key: YKBZOVFACRVRJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dinotefuran is an insecticide of the neonicotinoid class developed by Mitsui Chemicals. It is used for controlling insect pests such as aphids, whiteflies, thrips, leafhoppers, leafminers, sawflies, mole cricket, white grubs, lacebugs, billbugs, beetles, mealybugs, and cockroaches on leafy vegetables, in residential and commercial buildings, and for professional turf management .


Synthesis Analysis

Dinotefuran is synthesized through a series of reactions involving Michael additions reaction, NaBH4 reduction, dehydration cyclization, and catalytic hydrogenation . The ( )-tetrahydro-3-furylmethyl moiety, a characteristic part of dinotefuran, was found by research in which acetylcholine was selected as the lead compound .


Molecular Structure Analysis

Dinotefuran has a molecular formula of C7H14N4O3 . It is a neonicotinoid in the nitroguanidine class .


Chemical Reactions Analysis

The hydrolysis of dinotefuran has been studied extensively. The hydrolysis with OH−, which has obviously lower energy than other channels, is the most preferred pathway. The hydrolysis in solution is more favorable than that in the gas phase .


Physical And Chemical Properties Analysis

Dinotefuran has a molar mass of 202.214 g·mol−1 and a melting point of 107.5°C. It is soluble in water, with a solubility of 39.83 g/L .

Scientific Research Applications

Insecticide for Mosquito Control

Dinotefuran has been identified as a potential neonicotinoid insecticide against resistant mosquitoes . It shows low mammalian toxicity and great insecticidal activity against a broad range of pests . The toxicity of dinotefuran was evaluated against different mosquito strains of Anopheles gambiae Giles, Culex quinquefasciatus Say, and Aedes aegypti L . The results showed that dinotefuran was less toxic than most of the commonly used insecticides .

Control of Fruit Fly Pests

Dinotefuran has been found to have lethal, sublethal, and offspring effects on three species of Bactrocera fruit flies . Both Dinotefuran and another insecticide, fluralaner, exhibit strong lethal and sublethal effects on adult fruit flies and on the sex ratio of their offspring .

Control of Rice Pests

Dinotefuran is widely applied in the control of rice planthoppers and rice borers in paddy fields . However, some insects, including Nilaparvata lugens and Bemisia tabaci, have developed resistance to dinotefuran .

Control of a Wide Variety of Pests

Dinotefuran has excellent insecticidal properties and offers excellent control of a wide variety of pests in many kinds of crops .

Control of Insects with Developed Resistance

Neonicotinoid pesticides like Dinotefuran can successfully manage pest insects that have developed resistance to other insecticide classes . Due to its powerful insecticidal properties and rapid plant absorption and translocation, Dinotefuran has been widely used against biting and sucking insects .

Potential for Future Research and Development

Dinotefuran was discovered by research using acetylcholine as the lead compound . This suggests that there is potential for further research and development of Dinotefuran and similar compounds for pest control applications.

Mechanism of Action

Dinotefuran, also known as CHEBI:39183, Guanidine, N’‘-methyl-N-nitro-N’-[(tetrahydro-3-furanyl)methyl]-, or 1-Methyl-3-nitro-2-[(tetrahydrofuran-3-yl)methyl]guanidine, is a potent insecticide belonging to the neonicotinoid class of chemicals . This article provides a comprehensive review of the mechanism of action of Dinotefuran, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Dinotefuran primarily targets the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects . These receptors play a crucial role in the transmission of nerve impulses, and their disruption leads to the overstimulation of the nervous system, resulting in the paralysis and eventual death of the insect .

Mode of Action

Dinotefuran acts as an agonist of the insect nicotinic acetylcholine receptors . It binds to these receptors, taking the place of the normal neurotransmitter acetylcholine . Unlike acetylcholine, Dinotefuran cannot be deactivated by acetylcholinesterase, leading to a continuous stimulation of the receptors . This overstimulation disrupts the normal functioning of the insect’s nervous system, leading to paralysis and death .

Biochemical Pathways

The primary biochemical pathway affected by Dinotefuran is the cholinergic pathway . By acting as an agonist at the nicotinic acetylcholine receptors, Dinotefuran disrupts the normal flow of nerve impulses in this pathway . The resulting overstimulation of the nervous system leads to a range of downstream effects, including paralysis and death .

Pharmacokinetics

Dinotefuran exhibits rapid absorption and distribution throughout the body . In laboratory animals, more than 90% of an ingested dose was absorbed, and the compound was quickly distributed throughout the body . Elimination of Dinotefuran is primarily via urine, with more than 90% of the dose being eliminated as the unchanged parent molecule . The half-lives in plasma ranged from 4 to 15 hours .

Result of Action

The primary result of Dinotefuran’s action is the cessation of feeding within several hours of contact, followed by death . This is due to the overstimulation of the insect’s nervous system, which leads to paralysis and eventually death . Despite its toxicity to insects, Dinotefuran shows low mammalian toxicity and great insecticidal activity against a broad range of pests .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Dinotefuran. For instance, Dinotefuran is highly toxic to honeybees and silkworms . Moreover, the US state of Oregon temporarily restricted the use of Dinotefuran in July 2013, pending the results of an investigation into a large bee kill . Therefore, the use of Dinotefuran must be carefully managed to minimize its impact on non-target organisms and the environment.

Future Directions

The EPA is releasing draft biological evaluations that include EPA’s draft effects determinations for the neonicotinoid insecticides dinotefuran on federally listed endangered and threatened species and designated critical habitats . This is an important step in meeting its October 2024 commitment to complete final effects determinations .

properties

IUPAC Name

2-methyl-1-nitro-3-(oxolan-3-ylmethyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4O3/c1-8-7(10-11(12)13)9-4-6-2-3-14-5-6/h6H,2-5H2,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBZOVFACRVRJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(NCC1CCOC1)N[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Scorpion

CAS RN

165252-70-0
Record name Dinotefuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=165252-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dinotefuran [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165252700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dinotefuran
Reactant of Route 2
Dinotefuran
Reactant of Route 3
Reactant of Route 3
Dinotefuran
Reactant of Route 4
Dinotefuran
Reactant of Route 5
Dinotefuran
Reactant of Route 6
Dinotefuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.